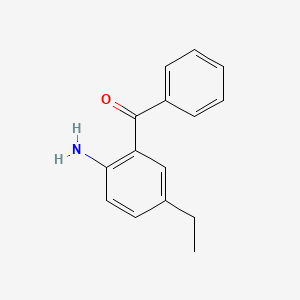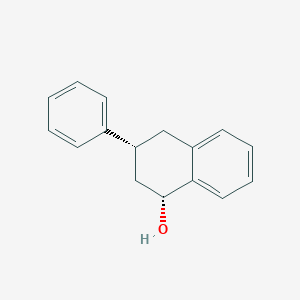
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core with a phenyl group and a hydroxyl group, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-phenyl-1-tetralone using chiral catalysts or reagents to achieve high enantiomeric purity . Another approach involves the use of organometallic reagents in the presence of chiral ligands to induce stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the ketone precursor is reduced in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantiomeric excess, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated hydrocarbons using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects . The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
14833-69-3 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14,16-17H,10-11H2/t14-,16-/m1/s1 |
InChI-Schlüssel |
GADNKICCOTZSTQ-GDBMZVCRSA-N |
Isomerische SMILES |
C1[C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(CC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


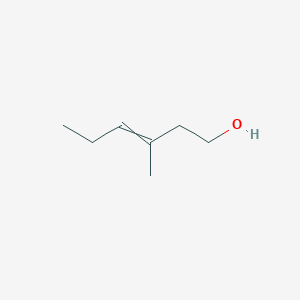
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
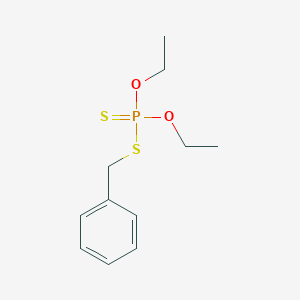




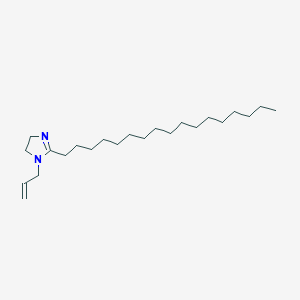
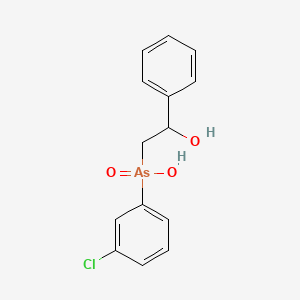


![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
